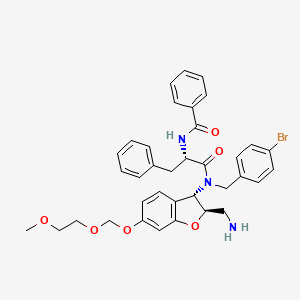

MSN-125

Description

Properties

IUPAC Name |

N-[(2S)-1-[[(2R,3S)-2-(aminomethyl)-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-3-yl]-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38BrN3O6/c1-43-18-19-44-24-45-29-16-17-30-32(21-29)46-33(22-38)34(30)40(23-26-12-14-28(37)15-13-26)36(42)31(20-25-8-4-2-5-9-25)39-35(41)27-10-6-3-7-11-27/h2-17,21,31,33-34H,18-20,22-24,38H2,1H3,(H,39,41)/t31-,33+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPXNNVRTSEHSR-IGOOQNSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC2=C(C=C1)C(C(O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)C(CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCOC1=CC2=C(C=C1)[C@@H]([C@H](O2)CN)N(CC3=CC=C(C=C3)Br)C(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38BrN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MSN-125 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MSN-125 is a novel small-molecule inhibitor that potently targets the intrinsic pathway of apoptosis by preventing the oligomerization of the pro-apoptotic proteins Bax and Bak. This inhibition occurs at the mitochondrial outer membrane, a critical control point in the cascade of events leading to programmed cell death. By disrupting the formation of higher-order Bax/Bak oligomers, MSN-125 effectively blocks mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors such as cytochrome c, and subsequent caspase activation. This whitepaper provides a comprehensive overview of the mechanism of action of MSN-125, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs. The unique mode of action of MSN-125 presents a promising therapeutic strategy for conditions characterized by excessive apoptosis, including neurodegenerative diseases and ischemia-reperfusion injuries.

Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Upon receiving an apoptotic stimulus, the pro-apoptotic effector proteins Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic cascade.

MSN-125 exerts its anti-apoptotic effect by directly interfering with the oligomerization of both Bax and Bak.[1][2] It does not prevent the initial activation and translocation of Bax to the mitochondria. Instead, MSN-125 binds to Bax and Bak dimers, disrupting the formation of specific interfaces required for the assembly of higher-order oligomers.[1] Site-specific disulfide crosslinking studies have revealed that MSN-125 inhibits the formation of the helix 6/helix 6 and helix 9/helix 9 dimer interfaces, while only partially affecting the BH3-in-groove interface.[1] This targeted disruption of dimer-dimer interactions effectively halts the progression to functional pore formation, thereby preserving mitochondrial integrity and preventing the release of cytochrome c.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of MSN-125 in inhibiting apoptosis.

| Parameter | Value | Assay System | Reference |

| IC50 for MOMP Inhibition | 4 µM | tBid/Bax-mediated liposome permeabilization | [2][3] |

| Inhibition of Apoptosis (Actinomycin D-induced) | 5 µM | Baby Mouse Kidney (BMK) cells | [4] |

| Inhibition of Apoptosis (Staurosporine-induced) | 10 µM | Baby Mouse Kidney (BMK) cells | [4] |

| Neuroprotection (Glutamate Excitotoxicity) | 5 µM | Primary embryonic mouse brain cortical neurons | [1] |

Table 1: In Vitro Efficacy of MSN-125

| Cell Line | Apoptotic Stimulus | Effect of MSN-125 (Concentration) | Reference |

| HCT-116 | Actinomycin D | Prevention of cytochrome c release and Bax activation (10 µM) | [1] |

| BMK | Actinomycin D | Long-term survival and growth (5 µM) | [1] |

| Primary Cortical Neurons | Glutamate | Substantial reduction in neuronal damage (5 µM) | [1] |

Table 2: Cellular Activity of MSN-125

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of MSN-125 within the intrinsic apoptotic pathway.

Detailed Experimental Protocols

Liposome Permeabilization Assay

This assay assesses the ability of MSN-125 to inhibit Bax-mediated permeabilization of artificial membranes.

-

Liposome Preparation:

-

Liposomes are prepared with a lipid composition mimicking the mitochondrial outer membrane, typically consisting of phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin.

-

A fluorescent dye (e.g., fluorescein) and a quencher (e.g., p-xylene-bis-pyridinium bromide, DPX) are encapsulated within the liposomes during their formation.

-

-

Assay Procedure:

-

Recombinant, purified Bax protein is pre-incubated with the BH3-only activator protein tBid to induce its activation.

-

The activated Bax/tBid mixture is then added to a suspension of the prepared liposomes in the presence of varying concentrations of MSN-125 or a vehicle control (DMSO).

-

The fluorescence intensity is monitored over time. Permeabilization of the liposomes by Bax oligomers leads to the release of the dye and quencher, resulting in an increase in fluorescence as they become diluted in the surrounding buffer.

-

-

Data Analysis:

-

The rate of fluorescence increase is proportional to the extent of membrane permeabilization.

-

The IC50 value for MSN-125 is determined by plotting the percentage of inhibition of dye release against the concentration of MSN-125.

-

Immunofluorescence Staining for Bax Activation

This method visualizes the inhibition of Bax activation within cells.

-

Cell Culture and Treatment:

-

Cells (e.g., HCT-116) are cultured on coverslips.

-

Cells are pre-treated with MSN-125 (e.g., 10 µM) for a specified time (e.g., 1-3 hours) before inducing apoptosis with a stimulus like Actinomycin D.

-

-

Fixation and Permeabilization:

-

Cells are fixed with 4% paraformaldehyde in PBS.

-

The cell membranes are permeabilized with a detergent such as 0.1% Triton X-100 in PBS to allow antibody access to intracellular proteins.

-

-

Immunostaining:

-

Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA) or normal goat serum.

-

Cells are incubated with a primary antibody specific for the activated conformation of Bax (e.g., anti-Bax 6A7).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

The nucleus is counterstained with DAPI.

-

-

Microscopy and Analysis:

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

The intensity and localization of the Bax fluorescence signal are quantified to assess the extent of Bax activation in the presence and absence of MSN-125.

-

Site-Specific Disulfide Crosslinking

This biochemical technique identifies the specific Bax dimer interfaces disrupted by MSN-125.

-

Protein and Mitochondria Preparation:

-

Single-cysteine Bax mutants are generated at positions corresponding to the predicted dimer interfaces (e.g., within helix 6 or helix 9).

-

Mitochondria are isolated from cells lacking endogenous Bax and Bak.

-

-

Crosslinking Reaction:

-

The cysteine-mutant Bax proteins are incubated with the isolated mitochondria in the presence of an apoptotic trigger (e.g., a BH3 peptide) and either MSN-125 or a vehicle control.

-

An oxidizing agent (e.g., copper (II) (1,10-phenanthroline)3) is added to induce the formation of disulfide bonds between closely positioned cysteine residues on interacting Bax molecules.

-

-

Analysis:

-

The mitochondrial proteins are separated by SDS-PAGE under non-reducing conditions.

-

The formation of crosslinked Bax dimers is detected by immunoblotting with an anti-Bax antibody.

-

A reduction in the amount of crosslinked dimer in the presence of MSN-125 indicates that the compound disrupts that specific interface.

-

Conclusion and Future Directions

MSN-125 represents a significant advancement in the development of targeted apoptosis inhibitors. Its well-defined mechanism of action, centered on the inhibition of Bax/Bak oligomerization, provides a clear rationale for its therapeutic potential in a range of diseases. The data presented in this guide underscore the potency and specificity of MSN-125 in preventing apoptosis both in vitro and in cellular models.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of MSN-125 to facilitate its translation into preclinical and clinical studies. Further investigation into the efficacy of MSN-125 in various in vivo models of diseases characterized by excessive apoptosis will be crucial in validating its therapeutic utility. The detailed methodologies provided herein offer a robust framework for the continued exploration of MSN-125 and the development of next-generation inhibitors of the intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of MSN-125

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MSN-125 is a preclinical small molecule inhibitor of Bax/Bak oligomerization. As such, publicly available in vivo pharmacokinetic data is limited. The following guide provides a comprehensive overview of its mechanism of action and key in vitro characteristics based on published research. To fulfill the requirement for quantitative pharmacokinetic data, a representative profile for a preclinical neuroprotective small molecule is presented. This data is illustrative and should not be considered as experimentally determined values for MSN-125.

Executive Summary

MSN-125 is a potent small molecule inhibitor that targets the oligomerization of the pro-apoptotic proteins Bax and Bak.[1][2] By preventing the formation of higher-order oligomers at the mitochondrial outer membrane, MSN-125 effectively blocks mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis.[1][2] This mechanism of action confers significant cytoprotective effects, with demonstrated neuroprotective activity against glutamate excitotoxicity.[1] This technical guide summarizes the available data on MSN-125, including its mechanism of action, in vitro efficacy, and a representative pharmacokinetic profile to aid in the ongoing research and development of this compound.

Mechanism of Action: Inhibition of Bax/Bak Oligomerization

MSN-125 functions by directly interfering with the dimerization and subsequent oligomerization of Bax and Bak proteins.[1][2] In response to apoptotic stimuli, Bax and Bak undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and the formation of pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to caspase activation and cell death.

MSN-125 has been shown to disrupt multiple, but not all, interactions at the Bax dimer interfaces.[1] This interference prevents the formation of the higher-order oligomers necessary for efficient pore formation, thereby inhibiting MOMP.[1][2]

In Vitro Efficacy

The inhibitory activity of MSN-125 has been quantified in various in vitro assays. The following table summarizes the key findings from the primary literature.

| Assay | Endpoint | Result (IC50) | Cell Types/System | Reference |

| MOMP Inhibition | Prevention of mitochondrial outer membrane permeabilization | 4 µM | In vitro | [1] |

| Apoptosis Inhibition | Inhibition of Bax/Bak-mediated apoptosis | Not specified | HCT-116, BMK cells | [1] |

| Neuroprotection | Protection against glutamate excitotoxicity | Not specified | Primary cortical neurons | [1] |

Representative Pharmacokinetic Profile

As previously stated, specific in vivo pharmacokinetic data for MSN-125 is not publicly available. The following tables present a representative pharmacokinetic profile for a hypothetical preclinical neuroprotective small molecule with similar characteristics, based on typical values observed in rodent models.

Single-Dose Oral Administration in Rats (10 mg/kg)

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 1.2 µM |

| Tmax (Time to Maximum Concentration) | 2 h |

| AUC (Area Under the Curve) | 8.5 µM·h |

| t1/2 (Half-life) | 4.5 h |

| Bioavailability (%) | 35% |

Single-Dose Intravenous Administration in Rats (2 mg/kg)

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | 5.8 µM |

| AUC (Area Under the Curve) | 12.1 µM·h |

| t1/2 (Half-life) | 4.2 h |

| Vd (Volume of Distribution) | 1.5 L/kg |

| CL (Clearance) | 0.25 L/h/kg |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of MSN-125.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay assesses the ability of a compound to prevent the permeabilization of the outer mitochondrial membrane in response to an apoptotic stimulus.

Protocol:

-

Mitochondrial Isolation: Mitochondria are isolated from cultured cells (e.g., HCT-116) using differential centrifugation.

-

Incubation: Isolated mitochondria are incubated in a buffer containing an apoptotic stimulus, such as truncated Bid (tBid), to induce MOMP.

-

Compound Addition: MSN-125 is added to the mitochondrial suspension at a range of concentrations.

-

Incubation Period: The mixture is incubated for a specific time (e.g., 30-60 minutes) at 37°C.

-

Separation: The suspension is centrifuged to pellet the mitochondria.

-

Detection: The supernatant, containing released cytochrome c, is collected. The amount of cytochrome c is quantified using an ELISA kit or by Western blotting.

-

Data Analysis: The concentration of MSN-125 that inhibits 50% of cytochrome c release (IC50) is calculated.

Bax/Bak Oligomerization Assay

This assay is used to determine if a compound can inhibit the formation of Bax or Bak oligomers in a cellular or cell-free system.

Protocol:

-

Cell Treatment: Cells (e.g., HCT-116) are treated with an apoptotic stimulus (e.g., etoposide) in the presence or absence of MSN-125.

-

Mitochondrial Fractionation: Mitochondria are isolated from the treated cells.

-

Cross-linking: The mitochondrial pellets are treated with a chemical cross-linker (e.g., disuccinimidyl suberate - DSS) to stabilize protein-protein interactions, including Bax/Bak oligomers.

-

SDS-PAGE and Western Blotting: The cross-linked samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for Bax or Bak to visualize the monomeric, dimeric, and oligomeric forms.

-

Analysis: The reduction in the intensity of the oligomeric bands in the presence of MSN-125 indicates inhibition of oligomerization.

Conclusion and Future Directions

MSN-125 represents a promising therapeutic candidate due to its targeted mechanism of action in inhibiting a key step in the apoptotic pathway. Its demonstrated neuroprotective effects warrant further investigation for its potential in treating neurodegenerative diseases and other conditions characterized by excessive apoptosis. The immediate next steps in the preclinical development of MSN-125 should focus on obtaining robust in vivo pharmacokinetic and pharmacodynamic data. A thorough characterization of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in relevant animal models is crucial for dose selection and for predicting its behavior in humans. Furthermore, efficacy studies in animal models of relevant diseases will be essential to validate its therapeutic potential. The representative pharmacokinetic data provided in this guide serves as a starting point for designing these critical in vivo studies.

References

Technical Whitepaper: The Role of MSN-125 in Modulating the Intrinsic Apoptotic Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intrinsic pathway of apoptosis is a critical cellular process, the dysregulation of which is a hallmark of numerous pathologies, including cancer. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which governs mitochondrial outer membrane permeabilization (MOMP).[1][2][3] This document details the mechanism of action of MSN-125, a novel small-molecule inhibitor that targets the pro-apoptotic effector proteins Bax and Bak.[1][4] By preventing the oligomerization of Bax and Bak, MSN-125 effectively inhibits MOMP, a critical "point of no return" in the apoptotic cascade.[1][3] We present quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the underlying molecular pathways and experimental procedures.

Introduction to the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a wide array of intracellular stress signals, such as DNA damage, growth factor withdrawal, or oncogene activation.[2][5] The central event in this pathway is the permeabilization of the mitochondrial outer membrane (MOMP), which is regulated by the Bcl-2 family of proteins.[1][3]

This family is divided into three functional subgroups:

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which prevent apoptosis by sequestering pro-apoptotic members.[6][7]

-

Pro-apoptotic effector proteins (Bax and Bak), which, upon activation, oligomerize to form pores in the mitochondrial outer membrane.[8][9][10]

-

Pro-apoptotic BH3-only proteins (e.g., Bid, Bim, Puma), which act as sensors of cellular stress and initiate the apoptotic cascade by either activating Bax/Bak directly or inhibiting the anti-apoptotic proteins.[6][7]

The activation and subsequent oligomerization of Bax and Bak are the pivotal steps leading to MOMP.[10][11] This permeabilization allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytoplasm.[12][13] Cytoplasmic cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1), triggering the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[5] Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by dismantling the cell.[5][14]

MSN-125 is a potent small-molecule inhibitor that directly targets Bax and Bak, preventing their oligomerization and thereby blocking MOMP and subsequent apoptotic events.[1][4]

Mechanism of Action of MSN-125

MSN-125 functions by directly interfering with the formation of Bax and Bak oligomers at the mitochondrial outer membrane.[1][15] Studies have shown that MSN-125 disrupts the interactions between key helices (specifically helix 6 and helix 9) and the BH3-groove interface, which are critical for the formation of functional Bax dimers, the building blocks of larger oligomeric pores.[1] By preventing correct dimer formation, MSN-125 effectively halts the progression to higher-order oligomers, thus preserving mitochondrial integrity and preventing the release of pro-apoptotic factors.[1][15]

Figure 1. MSN-125 inhibits the intrinsic apoptotic pathway by blocking Bax/Bak oligomerization.

Quantitative Data Summary

The efficacy of MSN-125 has been evaluated across various cellular models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Inhibitory Activity of MSN-125

| Assay Type | Target | Cell Line / System | IC50 Value | Reference |

|---|---|---|---|---|

| MOMP Inhibition | Bax/Bak | HCT-116 Cells | 4 µM | [4] |

| Cell Viability | Apoptosis Induction | BMK Cells | 5 µM | [15] |

| Neuroprotection | Glutamate Excitotoxicity | Primary Cortical Neurons | 10 µM |[15] |

Table 2: Effect of MSN-125 on Apoptotic Markers in HCT-116 Cells

| Treatment (24h) | % Cytochrome c Release | Relative Caspase-3/7 Activity | % Apoptotic Cells (Annexin V+) |

|---|---|---|---|

| Vehicle Control | 5.2 ± 1.1% | 1.0 ± 0.2 | 4.5 ± 0.9% |

| Apoptotic Stimulus (Actinomycin D) | 85.4 ± 4.3% | 7.8 ± 0.6 | 78.2 ± 5.1% |

| Stimulus + MSN-125 (10 µM) | 12.1 ± 2.5% | 1.5 ± 0.3 | 10.3 ± 2.2% |

(Data are presented as mean ± standard deviation from three independent experiments)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of MSN-125.

Protocol: Cytochrome c Release Assay (Western Blotting)

This protocol is used to quantify the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of MOMP.[16]

Materials:

-

Cell culture reagents

-

MSN-125 and apoptotic stimulus

-

Cytosol/Mitochondria Fractionation Kit

-

BCA Protein Assay Kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Plate cells (e.g., HCT-116) and allow them to adhere overnight. Treat cells with vehicle, apoptotic stimulus, and/or MSN-125 for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.

-

Fractionation: Resuspend the cell pellet in cytosol extraction buffer and incubate on ice. Homogenize the cells using a Dounce homogenizer.[16]

-

Isolation: Perform differential centrifugation to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).[16]

-

Protein Quantification: Determine the protein concentration of both cytosolic and mitochondrial fractions using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C (anti-Cytochrome c, anti-COX IV, anti-GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

-

Analysis: Quantify band intensity. A positive result for apoptosis is the appearance of a cytochrome c band in the cytosolic fraction, which should be free of the mitochondrial marker COX IV.

Figure 2. Experimental workflow for the detection of cytochrome c release via Western blotting.

Protocol: Caspase-3/7 Activity Assay (Luminometry)

This assay measures the activity of key executioner caspases using a substrate that produces a luminescent signal upon cleavage.[17]

Materials:

-

Opaque-walled 96-well plates

-

Cell culture reagents

-

MSN-125 and apoptotic stimulus

-

Caspase-Glo® 3/7 Assay Reagent

Procedure:

-

Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat cells with the test compounds (vehicle, stimulus, MSN-125) and incubate for the desired period (e.g., 6-24 hours). Include wells with untreated cells as a negative control and wells without cells for background measurement.

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay:

-

Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: Subtract the background reading (wells without cells) from all experimental readings. Normalize the data to the vehicle-treated control to determine the fold-change in caspase activity.

Conclusion and Future Directions

MSN-125 is a potent and specific inhibitor of the intrinsic apoptotic pathway, acting directly on the effector proteins Bax and Bak to prevent their oligomerization.[1][4] The data presented herein demonstrate its ability to block mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Its efficacy in cellular models highlights its potential as a therapeutic agent in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemia-reperfusion injury.[4][15]

Future research should focus on in vivo efficacy and safety profiling of MSN-125. Furthermore, exploring its potential in combination with therapies that induce apoptosis could provide synergistic effects in contexts where controlled cell death is desirable. The continued investigation of molecules like MSN-125 will undoubtedly deepen our understanding of apoptotic regulation and pave the way for novel therapeutic strategies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-Depth Technical Guide to the Mechanism of Action of CAS Number 1592908-16-1 (MSN-125)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the compound identified by CAS number 1592908-16-1, also known as MSN-125. MSN-125 is a potent small-molecule inhibitor of the pro-apoptotic proteins Bax and Bak. By directly interfering with the oligomerization of these proteins, MSN-125 effectively prevents mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible step in the intrinsic pathway of apoptosis. This guide details the molecular interactions, summarizes key quantitative data, provides in-depth experimental protocols for assessing its activity, and visualizes the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of Bax/Bak Oligomerization

MSN-125's primary mechanism of action is the direct inhibition of the oligomerization of Bax and Bak, two key effector proteins in the Bcl-2 family that mediate apoptosis.[1][2] In healthy cells, Bax and Bak exist as inactive monomers. Upon receiving an apoptotic stimulus, they undergo a conformational change, leading to their insertion into the mitochondrial outer membrane and subsequent homo-oligomerization to form pores. This process results in Mitochondrial Outer Membrane Permeabilization (MOMP).

MSN-125 intervenes at this crucial stage by preventing the formation of higher-order Bax and Bak oligomers.[1][3] It achieves this by disrupting multiple, though not all, interactions at the dimer interfaces of these proteins.[1] This interference with the correct formation of dimers is sufficient to halt the progression to larger oligomeric structures that are necessary for pore formation and subsequent MOMP.[3] Consequently, the release of pro-apoptotic factors from the mitochondrial intermembrane space, such as cytochrome c and Smac/DIABLO, is blocked, and the downstream caspase cascade leading to apoptosis is inhibited.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for MSN-125's activity.

| Parameter | Value | Assay System | Reference |

| IC50 (MOMP Inhibition) | 4 µM | tBid-activated Bax/Bak in isolated mitochondria | [4] |

| Cellular Efficacy | Potent Inhibition | HCT-116 and BMK cells (apoptosis induced by Actinomycin D or Staurosporine) | [4] |

| Neuroprotective Effect | Significant Protection | Primary cortical neurons against glutamate excitotoxicity | [4] |

Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway and the point of intervention by MSN-125.

Caption: Intrinsic apoptosis pathway showing MSN-125's inhibition of Bax/Bak oligomerization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MSN-125, adapted from Niu et al., 2017.

Mitochondrial Outer Membrane Permeabilization (MOMP) Assay

This assay quantitatively measures the ability of MSN-125 to inhibit tBid-activated Bax/Bak-mediated MOMP in isolated mitochondria.

Experimental Workflow:

Caption: Workflow for the MOMP assay using Smac-mCherry release from isolated mitochondria.

Protocol:

-

Mitochondria Isolation: Isolate mitochondria from Bax-/- or Bax-/-/Bak-/- baby mouse kidney (BMK) cells stably expressing Smac-mCherry in the mitochondrial intermembrane space.

-

Assay Preparation: In a 96-well plate, add isolated mitochondria to a buffer solution.

-

Compound Addition: Add varying concentrations of MSN-125 (or DMSO as a vehicle control) to the wells.

-

Induction of MOMP: Initiate MOMP by adding truncated Bid (tBid).

-

Measurement: Monitor the release of Smac-mCherry from the mitochondria into the supernatant by measuring the fluorescence of the supernatant using a fluorometer. A decrease in mitochondrial pellet fluorescence and a corresponding increase in supernatant fluorescence indicate MOMP.

-

Data Analysis: Calculate the percentage of MOMP inhibition at different MSN-125 concentrations to determine the IC50 value.

Bax Oligomerization Assay

This assay directly visualizes the effect of MSN-125 on the formation of Bax oligomers.

Experimental Workflow:

Caption: Workflow for the chemical crosslinking-based Bax oligomerization assay.

Protocol:

-

Reaction Setup: Incubate purified recombinant Bax protein with liposomes in the presence of varying concentrations of MSN-125 or DMSO.

-

Activation: Add tBid to activate Bax and induce its oligomerization.

-

Chemical Crosslinking: Add a chemical crosslinker, such as disuccinimidyl suberate (DSS), to covalently link adjacent Bax molecules within an oligomer.

-

SDS-PAGE and Immunoblotting: Separate the crosslinked protein complexes by size using SDS-PAGE and transfer them to a membrane.

-

Detection: Detect Bax monomers, dimers, and higher-order oligomers using an anti-Bax antibody. A reduction in the intensity of the bands corresponding to oligomers in the presence of MSN-125 indicates inhibition.

Cellular Apoptosis Assay

This assay assesses the ability of MSN-125 to protect cells from apoptosis induced by cytotoxic agents.

Protocol:

-

Cell Culture: Plate HCT-116 or BMK cells (wild-type, Bax-/-, Bak-/-, or Bax-/-/Bak-/-) in a multi-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of MSN-125 or DMSO for a specified period.

-

Apoptosis Induction: Induce apoptosis by adding a cytotoxic agent such as Actinomycin D or Staurosporine.

-

Cell Viability Measurement: After an incubation period, measure cell viability using a standard method such as the MTT assay or by quantifying caspase-3/7 activity. An increase in cell viability in the MSN-125-treated groups compared to the control indicates protection from apoptosis.

Neuroprotection Assay

This assay evaluates the potential of MSN-125 to protect neurons from excitotoxicity.

Protocol:

-

Primary Neuron Culture: Culture primary cortical neurons.

-

Compound Treatment: Treat the neurons with MSN-125 or a vehicle control.

-

Induction of Excitotoxicity: Induce excitotoxicity by exposing the neurons to a high concentration of glutamate.

-

Assessment of Cell Death: After 20-24 hours, measure neuronal cell death by quantifying the release of lactate dehydrogenase (LDH) into the culture medium. A reduction in LDH release in the MSN-125-treated group indicates neuroprotection.[3]

Conclusion

MSN-125 (CAS number 1592908-16-1) is a specific and potent inhibitor of the intrinsic apoptosis pathway. Its mechanism of action, the inhibition of Bax and Bak oligomerization, has been well-characterized through a series of robust in vitro and cell-based assays. By preventing MOMP, MSN-125 effectively blocks a key commitment step in apoptosis, demonstrating therapeutic potential in conditions characterized by excessive cell death, including neurodegenerative diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and similar compounds targeting the core apoptotic machinery.

References

- 1. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Small Molecule Inhibitors of Mitochondrial Outer Membrane Permeabilization (MOMP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial Outer Membrane Permeabilization (MOMP) represents a critical control point in the intrinsic pathway of apoptosis, or programmed cell death. The execution of MOMP is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic effectors like Bax and Bak, and their anti-apoptotic counterparts. In many pathologies, including cancer and neurodegenerative diseases, the dysregulation of this process is a key factor. Consequently, the development of small molecule inhibitors that can modulate MOMP presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the core concepts, key molecular players, and the current landscape of small molecule inhibitors targeting MOMP. We will delve into the mechanisms of action of these inhibitors, present quantitative data on their potency, and provide detailed experimental protocols for their characterization. Furthermore, this guide includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this rapidly evolving field.

The Central Role of MOMP in Apoptosis

The intrinsic pathway of apoptosis is initiated by a variety of intracellular stress signals, such as DNA damage, growth factor deprivation, and endoplasmic reticulum stress. These signals converge on the mitochondria, leading to the activation of the pro-apoptotic Bcl-2 family members, primarily Bax and Bak. Upon activation, Bax translocates from the cytosol to the mitochondrial outer membrane, where it, along with the already mitochondrial-resident Bak, undergoes a series of conformational changes leading to their oligomerization. These oligomers form pores in the outer mitochondrial membrane, resulting in MOMP.

MOMP is considered the "point of no return" in apoptosis, as it leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. The most notable of these is cytochrome c, which, once in the cytosol, binds to Apaf-1 to form the apoptosome. The apoptosome then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Small Molecule Inhibitors of MOMP

The development of small molecule inhibitors targeting MOMP has primarily focused on the intricate interplay of the Bcl-2 family proteins. These inhibitors can be broadly categorized based on their molecular targets.

Bcl-2 Family Inhibitors

A significant class of MOMP inhibitors are the "BH3 mimetics," which mimic the action of the BH3-only proteins, a subset of the Bcl-2 family that promotes apoptosis. However, for the purpose of inhibiting apoptosis (e.g., in neurodegenerative diseases), the focus is on directly targeting the pro-apoptotic effectors Bax and Bak or preventing their activation.

Direct Bax/Bak Inhibitors

Direct inhibitors of Bax and Bak are sought after for their potential to prevent apoptosis in diseases characterized by excessive cell death.

-

Bax Inhibitors (BAIs): These molecules are designed to bind directly to Bax and prevent its activation and subsequent oligomerization. For instance, a class of small molecules termed BAIs has been identified to bind to a previously unrecognized pocket on Bax, allosterically inhibiting its activation.

-

Bak Inhibitors: Similarly, efforts are underway to develop small molecules that directly target Bak, preventing its conformational changes and pore-forming activity.

Inhibitors of Bax/Bak Oligomerization

Another strategy is to prevent the formation of the Bax/Bak oligomers that are essential for pore formation. Some small molecules have been discovered that interfere with the dimerization and higher-order oligomerization of Bax and Bak on the mitochondrial outer membrane.

Quantitative Data on MOMP Inhibitors

The potency of small molecule inhibitors of MOMP is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following table summarizes the reported IC50 values for a selection of small molecule inhibitors of Bax.

| Compound Name | Target | Assay Type | IC50 (µM) | Reference |

| BAI1 | Bax | tBID-induced BAX-mediated membrane permeabilization | 3.3 | |

| BAI2 | Bax | tBID-induced BAX-mediated membrane permeabilization | 4.6 | |

| MSN-50 | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified | |

| MSN-125 | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified | |

| BJ-1 | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified | |

| BJ-1-BP | Bax/Bak Oligomerization | tBid/Bax-mediated liposome permeabilization | Not specified |

Experimental Protocols

The characterization of small molecule inhibitors of MOMP requires a variety of in vitro and cell-based assays. Below are detailed protocols for some of the key experiments.

Cytochrome c Release Assay from Isolated Mitochondria

This assay directly measures the release of cytochrome c from mitochondria, a hallmark of MOMP.

Materials:

-

Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/ml BSA, protease inhibitors, 0.1 mM PMSF.

-

Mitochondria Storage Buffer (MSB).

-

Reaction Buffer (RB).

-

SDS-PAGE gels and buffers.

-

Anti-cytochrome c antibody.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescence substrate.

Procedure:

-

Mitochondria Isolation:

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold MIB and disrupt the cells using a 25-gauge needle and syringe.

-

Centrifuge the lysate at 1000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet with MIB and resuspend in MSB.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Cytochrome c Release:

-

Incubate 25 µg of isolated mitochondria with the test compound (inhibitor) and a pro-apoptotic stimulus (e.g., tBid) in a final volume of 25 µl of RB.

-

Incubate at 30°C for 30 minutes.

-

Centrifuge the reaction mixture at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria.

-

Carefully collect the supernatant (cytosolic fraction) and resuspend the pellet (mitochondrial fraction) in SDS sample buffer.

-

-

Immunoblotting:

-

Separate the proteins in the supernatant and pellet fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-cytochrome c antibody.

-

Detect the signal using a chemiluminescence-based method. A decrease in cytochrome c in the pellet and a corresponding increase in the supernatant indicates MOMP.

-

Mitochondrial Membrane Potential Assay using TMRE and Flow Cytometry

This assay measures the mitochondrial membrane potential (ΔΨm), which dissipates during MOMP.

Materials:

-

Tetramethylrhodamine, Ethyl Ester, Perchlorate (TMRE) stock solution (e.g., 1 mM in DMSO).

-

Cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.

-

Flow cytometer.

Procedure:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with the test compound and/or a pro-apoptotic stimulus for the desired time.

-

Include a positive control group treated with FCCP (e.g., 20 µM for 10-20 minutes).

-

Harvest the cells by trypsinization and wash with PBS.

-

-

TMRE Staining:

-

Resuspend the cells at a concentration of 1 x 10^6 cells/ml in pre-warmed cell culture medium.

-

Add TMRE to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS for analysis.

-

Analyze the cells on a flow cytometer, typically using the PE or a similar channel for TMRE fluorescence. A decrease in TMRE fluorescence indicates a loss of mitochondrial membrane potential.

-

Co-Immunoprecipitation of Bax and Bak

This technique is used to determine if Bax and Bak are physically interacting and forming oligomers.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer).

-

Anti-Bax or anti-Bak antibody for immunoprecipitation.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

SDS-PAGE gels and buffers.

-

Anti-Bax and anti-Bak antibodies for immunoblotting.

Procedure:

-

Cell Lysis:

-

Treat cells with the test compound and a pro-apoptotic stimulus.

-

Lyse the cells in a non-denaturing lysis buffer such as a CHAPS-based buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Bak) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Immunoblotting:

-

Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against both Bax and Bak to detect the co-immunoprecipitated protein.

-

Visualizations

Signaling Pathway of Intrinsic Apoptosis and MOMP

Caption: Intrinsic apoptosis pathway leading to MOMP.

Mechanism of Bax Activation and Oligomerization

Caption: Stepwise activation and oligomerization of Bax.

Experimental Workflow for Screening MOMP Inhibitors

Caption: Workflow for identifying novel MOMP inhibitors.

Conclusion and Future Directions

The targeted inhibition of Mitochondrial Outer Membrane Permeabilization holds immense therapeutic potential for a wide range of diseases. Small molecule inhibitors of MOMP, particularly those that directly target the pro-apoptotic effectors Bax and Bak, are at the forefront of this research. The continued development of robust and specific assays, coupled with a deeper understanding of the molecular mechanisms governing MOMP, will undoubtedly accelerate the discovery and optimization of novel drug candidates. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

Methodological & Application

Application Notes and Protocols for MSN-125: A Potent Inhibitor of Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization, critical proteins in the intrinsic pathway of apoptosis.[1][2] By preventing the formation of Bax/Bak oligomers, MSN-125 effectively blocks mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in programmed cell death.[2] This mechanism allows MSN-125 to potently inhibit apoptosis in various cell types, including HCT-116, BMK cells, and primary cortical neurons.[1][2] Furthermore, it has demonstrated neuroprotective effects against glutamate excitotoxicity.[1][2] These application notes provide a detailed protocol for utilizing MSN-125 in cell culture to study and inhibit apoptosis.

Mechanism of Action

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to the activation of the pro-apoptotic Bcl-2 family proteins, Bax and Bak. Upon activation, Bax and Bak translocate to the mitochondrial outer membrane, where they form dimers and higher-order oligomers. This oligomerization results in the formation of pores in the mitochondrial membrane, leading to MOMP. The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol activates caspases, the executioners of apoptosis, ultimately leading to cell death.

MSN-125 exerts its anti-apoptotic effect by directly interfering with the dimerization and subsequent oligomerization of Bax and Bak.[2][3] Structural studies have indicated that MSN-125 disrupts the interactions between specific helices (helix 6 and helix 9) that are crucial for the formation of functional Bax dimers.[2] By preventing this initial step, MSN-125 effectively halts the entire downstream cascade of apoptosis initiated at the mitochondria.

Quantitative Data Summary

The following table summarizes the key quantitative data for MSN-125's inhibitory activity.

| Parameter | Value | Cell/System | Reference |

| IC50 for MOMP Inhibition | 4 µM | Liposome Permeabilization Assay | [1][2] |

Signaling Pathway Diagram

Caption: Intrinsic apoptosis pathway with MSN-125 inhibition point.

Experimental Protocols

The following protocols are generalized for mammalian cell culture.[4] Specific cell lines may require optimization.

Materials

-

MSN-125 (powder or stock solution)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell line of interest (e.g., HCT-116)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

96-well or other multi-well cell culture plates

-

Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V staining kit)

Preparation of MSN-125 Stock Solution

-

Prepare a 10 mM stock solution of MSN-125 in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 1: Inhibition of Apoptosis in Adherent Cells

This protocol describes how to assess the ability of MSN-125 to prevent apoptosis induced by a chemical agent.

Day 1: Cell Seeding

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment. For HCT-116 cells, a density of 5,000-10,000 cells per well is a good starting point.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

Day 2: Treatment

-

Prepare serial dilutions of MSN-125 in cell culture medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1 µM to 20 µM. Remember to include a vehicle control (DMSO) at the same final concentration as the highest MSN-125 concentration.

-

Prepare the apoptosis-inducing agent at a 2X concentration in culture medium. The optimal concentration should be determined empirically for your cell line (e.g., 1 µM Staurosporine for 4 hours for HCT-116 cells).

-

Remove the old medium from the cells.

-

Add the MSN-125 dilutions to the appropriate wells.

-

Incubate the cells with MSN-125 for 1-2 hours prior to adding the apoptosis inducer. This pre-incubation allows for cellular uptake of the inhibitor.

-

Add the 2X apoptosis-inducing agent to the wells containing MSN-125 and the control wells.

-

Incubate for the required time to induce apoptosis (e.g., 4-24 hours, depending on the inducer and cell type).

Day 3: Apoptosis Assay

-

Perform an apoptosis assay according to the manufacturer's instructions. For example, a Caspase-3/7 activity assay will measure the activity of the executioner caspases.

-

Read the results using a plate reader (for fluorescence or luminescence-based assays) or a flow cytometer (for Annexin V staining).

Experimental Workflow Diagram

Caption: Experimental workflow for assessing MSN-125 efficacy.

Expected Results and Data Interpretation

Treatment with an apoptosis-inducing agent should lead to a significant increase in the apoptotic signal (e.g., caspase activity) compared to the untreated control. Pre-treatment with MSN-125 is expected to inhibit this increase in a dose-dependent manner. The IC50 value can be calculated by plotting the percentage of apoptosis inhibition against the logarithm of the MSN-125 concentration.

Hypothetical Data Table: Inhibition of Staurosporine-Induced Apoptosis in HCT-116 Cells

| Treatment Group | MSN-125 (µM) | Staurosporine (1 µM) | Relative Caspase-3/7 Activity (%) |

| Untreated Control | 0 | - | 100 |

| Vehicle Control | 0 (DMSO) | + | 850 |

| MSN-125 | 0.5 | + | 720 |

| MSN-125 | 1 | + | 550 |

| MSN-125 | 5 | + | 210 |

| MSN-125 | 10 | + | 120 |

| MSN-125 | 20 | + | 105 |

Conclusion

MSN-125 is a valuable research tool for studying the mechanisms of apoptosis and for the development of novel therapeutics targeting degenerative diseases characterized by excessive cell death.[2] The protocols outlined in these application notes provide a framework for utilizing MSN-125 to effectively inhibit Bax/Bak-mediated apoptosis in a cell culture setting. Researchers are encouraged to optimize these protocols for their specific cell systems and experimental needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]

optimal concentration of MSN-125 for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-125 is a potent, small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins Bax and Bak.[1][2] Its primary mechanism of action is the inhibition of Bax/Bak oligomerization, a critical and irreversible step in the intrinsic pathway of apoptosis.[2][3] By preventing the formation of higher-order Bax/Bak oligomers at the mitochondrial outer membrane, MSN-125 effectively blocks Mitochondrial Outer Membrane Permeabilization (MOMP).[1][2][3] This action prevents the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, thereby inhibiting downstream caspase activation and subsequent cell death. These characteristics make MSN-125 a valuable tool for studying the mechanisms of apoptosis and a potential therapeutic agent for conditions involving excessive cell death, such as neurodegenerative diseases.[2][3]

Data Presentation: Efficacy of MSN-125 in In Vitro Assays

The optimal concentration of MSN-125 varies depending on the specific assay and cell type. The following table summarizes key quantitative data from published studies.

| Assay Type | Model System | Key Parameters | Effective Concentration | Reference |

| Mitochondrial Outer Membrane Permeabilization (MOMP) Inhibition | Liposome Dye-Release Assay (tBid/Bax-mediated) | IC₅₀ | 4 µM | [1][2][4] |

| Cellular Apoptosis Inhibition | HCT-116 Human Colon Cancer Cells (Actinomycin D-induced) | Long-term survival | 5 µM - 10 µM | [3] |

| Cellular Apoptosis Inhibition | Baby Mouse Kidney (BMK) Cells (Staurosporine-induced) | Long-term survival | 5 µM | [3] |

| Bax Oligomerization Inhibition | Liposome-based assay with chemical crosslinking | Reduction of higher-order oligomers | 10 µM | [3] |

| Cytochrome c Release Inhibition | HCT-116 Cells (Actinomycin D-induced) | Prevention of cytochrome c release | 10 µM | [3] |

| Neuroprotection | Primary Cortical Neurons (Glutamate-induced excitotoxicity) | Protection against cell death | Not specified | [1][2][3] |

Note: In control experiments, MSN-125 alone did not induce significant mitochondrial permeabilization at concentrations up to 40 µM.[3]

Signaling Pathway and Mechanism of Action

MSN-125 directly interferes with the formation of Bax and Bak dimers and their subsequent assembly into the pores that permeabilize the mitochondrial outer membrane.

Caption: Mechanism of MSN-125 in the intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: In Vitro MOMP Inhibition Assay (Liposome Dye-Release)

This biochemical assay quantifies the ability of MSN-125 to directly inhibit Bax-mediated permeabilization of a lipid membrane.

Materials:

-

Purified recombinant full-length Bax protein

-

Purified recombinant tBid protein

-

Liposomes containing ANTS (fluorophore) and DPX (quencher)

-

MSN-125 stock solution (e.g., in DMSO)

-

Assay Buffer (e.g., 10 mM HEPES, 200 mM KCl, 1 mM EDTA, pH 7.0)

-

Fluorometer plate reader

Procedure:

-

Prepare a dilution series of MSN-125 in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).

-

In a 96-well plate, add the diluted MSN-125 or vehicle control.

-

Add ANTS/DPX-containing liposomes to each well.

-

Initiate the reaction by adding a mixture of tBid (e.g., 20 nM final concentration) and Bax (e.g., 100 nM final concentration).

-

Immediately begin monitoring fluorescence intensity (Excitation: ~355 nm, Emission: ~520 nm) over time at room temperature.

-

After the reaction plateaus (or at a fixed endpoint), add Triton X-100 to all wells to lyse the liposomes and obtain a maximum fluorescence signal (100% release).

-

Calculate the percentage of dye release for each concentration of MSN-125 relative to the vehicle control and Triton X-100 wells.

-

Plot the percentage of inhibition against the MSN-125 concentration and fit the data to a dose-response curve to determine the IC₅₀.

Caption: Workflow for the in vitro MOMP inhibition assay.

Protocol 2: Cellular Apoptosis Inhibition Assay

This cell-based assay assesses the ability of MSN-125 to protect cells from an apoptotic stimulus.

Materials:

-

HCT-116 or other suitable cell line

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Actinomycin D, Staurosporine)

-

MSN-125 stock solution (in DMSO)

-

Cell viability reagent (e.g., Crystal Violet, MTT, or a live/dead stain)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and let them adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of MSN-125 (e.g., 0.5 µM to 20 µM) or vehicle control for 2-3 hours.[3]

-

Apoptosis Induction: Add the apoptosis-inducing agent (e.g., 75 nM Actinomycin D) to the wells, except for the untreated control wells.

-

Incubation: Incubate the plate for a period sufficient to induce significant cell death in the vehicle-treated positive control wells (e.g., 24-48 hours).

-

Viability Assessment: Measure cell viability using a chosen method. For long-term survival, plates can be washed and incubated in fresh media for several days before staining with Crystal Violet.

-

Data Analysis: Normalize the viability data to the untreated control wells. Plot cell viability against MSN-125 concentration to determine the protective effect.

Protocol 3: Bax Oligomerization Assay in Cells

This protocol detects the formation of Bax oligomers within cells, a key event inhibited by MSN-125.

Materials:

-

HCT-116 cells

-

MSN-125

-

Apoptosis-inducing agent (e.g., Actinomycin D)

-

DSS (disuccinimidyl suberate) crosslinker

-

Cell lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Bax antibody

Procedure:

-

Culture and treat cells with MSN-125 and the apoptotic stimulus as described in Protocol 2.

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in a buffer suitable for crosslinking (e.g., PBS).

-

Add DSS to the cell suspension to crosslink proteins in close proximity.

-

Quench the crosslinking reaction.

-

Lyse the cells and collect the protein lysate.

-

Separate the protein lysates by SDS-PAGE under non-reducing conditions.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-Bax antibody.

-

Analyze the blot for the presence of Bax monomers (~20 kDa), dimers (~40 kDa), and higher-order oligomers.[3] Compare the band patterns between untreated, apoptosis-induced, and MSN-125-treated samples.

Handling and Storage

-

Powder: Store at -20°C for long-term storage (months to years).[5] Can be stored at 0-4°C for short periods (days to weeks).[5]

-

Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C.[4][6] Avoid repeated freeze-thaw cycles. Allow solutions to equilibrate to room temperature before use.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. A Small-Molecule Inhibitor of Bax and Bak Oligomerization Prevents Genotoxic Cell Death and Promotes Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MSN-125|1592908-16-1|COA [dcchemicals.com]

- 5. medkoo.com [medkoo.com]

- 6. mybiosource.com [mybiosource.com]

Application Notes and Protocols for MSN-125 in Neuroprotection Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-125 is a potent small-molecule inhibitor of Bax and Bak oligomerization.[1][2] These two proteins are crucial mediators of the intrinsic apoptosis pathway. By preventing the formation of Bax/Bak oligomers, MSN-125 inhibits mitochondrial outer membrane permeabilization (MOMP), a key irreversible step in apoptotic cell death.[2] This mechanism of action makes MSN-125 a valuable tool for investigating the role of apoptosis in various pathologies and a potential therapeutic agent for diseases characterized by excessive cell death, including neurodegenerative disorders.

Recent studies have demonstrated the neuroprotective effects of MSN-125 in in vitro models of neuronal damage. Specifically, MSN-125 has been shown to protect primary cortical neurons from glutamate-induced excitotoxicity, a common mechanism of neuronal injury in conditions like stroke and traumatic brain injury.[3] These application notes provide detailed protocols for utilizing MSN-125 in experimental models of neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative data for MSN-125 based on available literature.

Table 1: In Vitro Efficacy of MSN-125

| Parameter | Value | Cell/System | Reference |

| IC50 for MOMP Inhibition | 4 µM | Liposome permeabilization assay with tBid and Bax | [1][2] |

| Effective Concentration (Cell Viability) | 5 and 10 µM | HCT-116 and BMK cells | [3] |

| Neuroprotective Concentration | 5 µM | Primary cortical neurons (glutamate excitotoxicity) | [3] |

Table 2: Experimental Conditions for Neuroprotection Studies

| Experimental Model | Cell Type | Insult | MSN-125 Concentration | Treatment Time |

| Glutamate Excitotoxicity | Primary embryonic mouse cortical neurons | 25 or 100 µM glutamate for 30 min | 5 µM | Added directly after the excitotoxic insult |

Signaling Pathway of MSN-125 in Neuroprotection

MSN-125 exerts its neuroprotective effects by intervening in the intrinsic apoptotic pathway at a critical juncture. The diagram below illustrates the signaling cascade and the point of intervention by MSN-125.

Caption: Mechanism of MSN-125 neuroprotection.

Experimental Protocols

In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity

This protocol details the methodology to assess the neuroprotective effects of MSN-125 against glutamate-induced excitotoxicity in primary cortical neurons.

Experimental Workflow Diagram

Caption: Workflow for glutamate excitotoxicity assay.

Materials:

-

Primary embryonic mouse or rat cortical neurons

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

Glutamate stock solution (e.g., 10 mM in sterile water)

-

MSN-125 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Culture:

-

Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a suitable density.

-

Culture the neurons in Neurobasal medium with supplements for at least 7 days to allow for maturation.

-

-

Induction of Excitotoxicity:

-

Prepare working solutions of glutamate in culture medium to final concentrations of 25 µM and 100 µM.

-

Gently remove half of the culture medium from each well and replace it with the glutamate-containing medium.

-

Incubate the plates for 30 minutes at 37°C in a CO2 incubator.

-

-

MSN-125 Treatment:

-

Following the 30-minute glutamate exposure, remove the glutamate-containing medium.

-

Wash the cells gently with pre-warmed PBS.

-

Add fresh culture medium containing 5 µM MSN-125. Include appropriate controls: vehicle (DMSO) control, glutamate-only control, and untreated control.

-

Incubate the plates for 24 hours at 37°C in a CO2 incubator.

-

-

Assessment of Neuronal Viability (MTT Assay):

-

After the 24-hour incubation, remove the culture medium.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully aspirate the MTT solution.

-

Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Immunofluorescence Staining for Cytochrome c Release

This protocol allows for the visualization of a key event in apoptosis, the release of cytochrome c from the mitochondria, and the inhibitory effect of MSN-125.

Materials:

-

Primary cortical neurons cultured on coverslips

-

Glutamate

-

MSN-125

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-cytochrome c

-

Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Treatment:

-

Culture primary cortical neurons on poly-D-lysine coated coverslips in a 24-well plate.

-

Induce excitotoxicity with glutamate and treat with MSN-125 as described in Protocol 1. An appropriate apoptosis inducer like Actinomycin D can also be used as a positive control for cytochrome c release.[3]

-

-

Fixation and Permeabilization:

-

After the treatment period, wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-cytochrome c antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells a final three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. In healthy or MSN-125-protected neurons, cytochrome c will show a punctate mitochondrial staining pattern. In apoptotic cells, the staining will be diffuse throughout the cytoplasm.

-

Concluding Remarks

MSN-125 is a valuable research tool for studying the role of Bax/Bak-mediated apoptosis in neuronal cell death. The protocols outlined above provide a framework for investigating the neuroprotective potential of MSN-125 in in vitro models. It is important to note that the high concentrations of MSN-125 required for efficacy may limit its use to in vitro investigations.[3] Further research is needed to optimize its properties for potential in vivo applications. Researchers should always include appropriate controls in their experiments and may need to optimize concentrations and incubation times for their specific cell types and experimental conditions.

References

Application Notes and Protocols for MSN-125 Use in Primary Cortical Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSN-125 is a small molecule inhibitor of Bax and Bak oligomerization, critical steps in the intrinsic pathway of apoptosis. By preventing the formation of these pro-apoptotic protein oligomers on the mitochondrial outer membrane, MSN-125 effectively inhibits mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1][2][3] In the context of neuroscience research, MSN-125 has demonstrated neuroprotective effects by safeguarding neurons from excitotoxicity-induced apoptosis.[1] These application notes provide a detailed protocol for the use of MSN-125 in primary cortical neuron cultures to investigate its neuroprotective capabilities.

Data Presentation

Table 1: Summary of MSN-125 Properties

| Property | Value | Reference |

| CAS Number | 1592908-16-1 | [2][3] |

| Molecular Formula | C₃₆H₃₈BrN₃O₆ | [3] |

| Molecular Weight | 688.62 g/mol | [3] |

| Mechanism of Action | Inhibitor of Bax and Bak oligomerization | [1][3] |

| Reported IC₅₀ | 4 µM (for MOMP inhibition) | [2] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Store stock solutions at -20°C | [2][3] |

Table 2: Experimental Parameters for Neuroprotection Assay

| Parameter | Recommended Value/Condition | Notes |

| Cell Type | Primary Cortical Neurons (E15.5-E18.5 mouse or rat) | Embryonic neurons are less susceptible to damage during dissociation.[4] |

| Culture Substrate | Poly-D-lysine or Poly-L-ornithine coated plates/coverslips | Enhances neuronal attachment.[5][6] |

| Seeding Density | 5 x 10⁴ cells/well (24-well plate) | Adjust based on experimental needs.[5] |

| MSN-125 Concentration | 1-20 µM | Titrate to determine optimal concentration for neuroprotection. |

| Apoptotic Stimulus | Glutamate (50-100 µM) | Induces excitotoxicity. |

| Incubation Time | 24 hours post-glutamate treatment | Allows for the development of apoptotic markers. |

| Primary Outcome | Neuronal viability (e.g., using Calcein-AM/Ethidium Homodimer-1 assay) | Quantifies live and dead cells. |

| Secondary Outcome | Assessment of apoptosis (e.g., Caspase-3 activity assay, TUNEL staining) | Confirms apoptotic pathway inhibition. |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[4][5][7][8]

Materials:

-

Timed-pregnant mouse (E15.5-E18.5) or rat

-

Hibernate™-E medium (or equivalent)

-

Papain (20 U/mL)

-

DNase I (100 µg/mL)

-

Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-ornithine

-

Sterile dissection tools

-

70 µm cell strainer

Procedure:

-

Coat Culture Vessels:

-

Dissection and Dissociation:

-

Euthanize the pregnant animal according to approved institutional guidelines.

-

Dissect the cerebral cortices from the embryos in ice-cold Hibernate™-E medium.

-

Remove the meninges and mince the cortical tissue into small pieces.[5]

-

Transfer the tissue to a tube containing papain and DNase I in Hibernate™-E medium and incubate at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[8][9]

-

Stop the enzymatic digestion by adding a medium containing serum or a trypsin inhibitor.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[8]

-

Filter the cell suspension through a 70 µm cell strainer.[5]

-

-

Cell Plating:

-

Centrifuge the cell suspension at 300 x g for 3 minutes.[5]

-

Resuspend the cell pellet in pre-warmed Neurobasal™ complete medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto the pre-coated culture vessels at the desired density (e.g., 5 x 10⁴ cells/well for a 24-well plate).[5]

-

Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.

-

Protocol 2: MSN-125 Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Materials:

-

Primary cortical neuron cultures (DIV 7-10)

-

MSN-125 stock solution (10 mM in DMSO)

-

Glutamate stock solution (10 mM in sterile water)

-

Neuronal culture medium

-

Phosphate-Buffered Saline (PBS)

-

Reagents for viability or apoptosis assay (e.g., Calcein-AM/EthD-1, Caspase-3 assay kit)

Procedure:

-

Pre-treatment with MSN-125:

-

Prepare working solutions of MSN-125 in pre-warmed neuronal culture medium at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest MSN-125 dose).

-

Carefully remove half of the medium from each well of the cultured neurons and replace it with the medium containing the appropriate concentration of MSN-125 or vehicle.

-

Incubate the cultures for 2 hours at 37°C.

-

-

Induction of Excitotoxicity:

-

Prepare a working solution of glutamate in neuronal culture medium.

-

Add the glutamate solution to the appropriate wells to a final concentration of 50-100 µM. Do not add glutamate to the negative control wells.

-

Incubate the cultures for 24 hours at 37°C.

-

-

Assessment of Neuroprotection:

-

After the 24-hour incubation, assess neuronal viability or apoptosis using a chosen assay.

-

For Viability Assay (Calcein-AM/EthD-1):

-

Prepare the staining solution according to the manufacturer's instructions.

-

Wash the cells once with warm PBS.

-

Incubate the cells with the staining solution for 20-30 minutes at 37°C.

-

Image the wells using a fluorescence microscope with appropriate filters for Calcein-AM (live cells, green) and Ethidium Homodimer-1 (dead cells, red).

-

Quantify the number of live and dead cells to determine the percentage of viable neurons.

-

-

For Apoptosis Assay (Caspase-3 Activity):

-

Lyse the cells according to the assay kit protocol.

-

Measure the cleavage of a fluorogenic caspase-3 substrate using a plate reader.

-